2-(2-Chlorobenzylidene)-1,1-dimethylhydrazine

Description

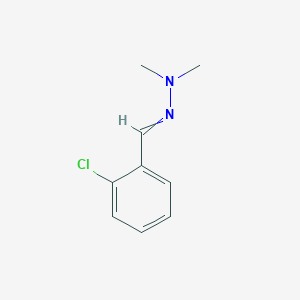

2-(2-Chlorobenzylidene)-1,1-dimethylhydrazine is a Schiff base derivative synthesized via the condensation of 2-chlorobenzaldehyde with 1,1-dimethylhydrazine. The compound features a benzylidene group (aromatic ring substituted with chlorine at the ortho-position) linked to a hydrazine backbone bearing two methyl groups at the terminal nitrogen (N,N-dimethyl substitution).

Synthesis typically involves refluxing equimolar amounts of aldehyde and hydrazine in ethanol, yielding crystalline products after recrystallization (e.g., 83% yield for analogous compounds) . Structural studies reveal intramolecular hydrogen bonding and planar geometry around the hydrazine moiety, which influence reactivity and stability .

Properties

CAS No. |

5051-47-8 |

|---|---|

Molecular Formula |

C9H11ClN2 |

Molecular Weight |

182.65 g/mol |

IUPAC Name |

N-[(2-chlorophenyl)methylideneamino]-N-methylmethanamine |

InChI |

InChI=1S/C9H11ClN2/c1-12(2)11-7-8-5-3-4-6-9(8)10/h3-7H,1-2H3 |

InChI Key |

OZEYYXGFOJMLQY-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)N=CC1=CC=CC=C1Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorobenzylidene)-1,1-dimethylhydrazine typically involves the condensation reaction between 2-chlorobenzaldehyde and 1,1-dimethylhydrazine. The reaction is usually carried out in the presence of a catalyst such as piperidine or pyridine, and the reaction mixture is stirred at room temperature or slightly elevated temperatures. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for larger scale production. This involves the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorobenzylidene)-1,1-dimethylhydrazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of the hydrazone.

Reduction: Hydrazine derivatives.

Substitution: Substituted benzylidene derivatives.

Scientific Research Applications

2-(2-Chlorobenzylidene)-1,1-dimethylhydrazine has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2-Chlorobenzylidene)-1,1-dimethylhydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison with Alkyl-Substituted Hydrazines

1,1-Dimethylhydrazine (UDMH)

- Structure : Lacks the benzylidene group; features two methyl groups directly bonded to hydrazine.

- Toxicity: Non-carcinogenic in rats but weakly tumorigenic in mice (pulmonary tumors) .

- Mechanism : Requires metabolic oxidation to generate mutagenic methylating agents (e.g., formaldehyde and methyl radicals), which alkylate DNA .

1,2-Dimethylhydrazine

Comparison with Chlorobenzylidene Hydrazine Derivatives

(E)-1-(4-Chlorobenzylidene)-2-phenylhydrazine

- Structure : Chlorine at the para-position of the benzylidene group; phenyl substituent on hydrazine.

- Properties: Exhibits non-linear optical (NLO) activity due to extended π-conjugation. Intramolecular N–H⋯O hydrogen bonds stabilize the crystal lattice .

- Applications : Explored for NLO materials and coordination complexes.

1-(2-Chlorobenzylidene)-2-(2,4-dinitrophenyl)hydrazine

- Structure : Additional electron-withdrawing nitro groups enhance planarity and dipole moments.

- Properties : High thermal stability and crystallinity, suitable for optoelectronic applications .

Key Difference : The ortho-chlorine substitution in 2-(2-Chlorobenzylidene)-1,1-dimethylhydrazine introduces steric effects that may hinder π-stacking and reduce NLO efficiency compared to para-substituted analogs.

Comparison with Other Aromatic Hydrazides

2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N′-{(E)-[4-(dimethylamino)phenyl]methylene}acetohydrazide

- Structure : Combines benzimidazole and acetohydrazide moieties with a 2-chlorobenzyl group.

Key Difference : The absence of a sulfur-containing heterocycle in this compound limits its interactions with thiol-dependent biological systems.

Biological Activity

2-(2-Chlorobenzylidene)-1,1-dimethylhydrazine is a hydrazine derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and toxicology. This compound is characterized by its unique structure, which combines a chlorobenzylidene moiety with a dimethylhydrazine backbone. Understanding its biological activity is crucial for assessing its potential therapeutic applications and safety profile.

- Molecular Formula : C10H12ClN3

- Molecular Weight : 213.68 g/mol

- Appearance : Typically a colorless to pale yellow liquid.

- Solubility : Soluble in organic solvents; limited solubility in water.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by demonstrated that this compound effectively inhibited the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes.

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been evaluated in several cancer cell lines. Notably, it has shown promising results against human breast cancer (MCF-7) and lung cancer (A549) cells. The compound induces apoptosis through the activation of caspase pathways, leading to cell death .

Table 1: Cytotoxicity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis via caspase activation |

| A549 | 20 | Apoptosis via caspase activation |

| HeLa | 25 | Cell cycle arrest |

Toxicological Profile

Despite its therapeutic potential, the toxicological aspects of this compound cannot be overlooked. Studies have reported that exposure to this compound can lead to neurotoxic effects, including alterations in motor activity and neurobehavioral changes in animal models . The compound's structural similarity to other hydrazines, known for their carcinogenic properties, raises concerns regarding long-term exposure risks .

Case Study: Neurotoxicity Assessment

In a controlled study involving rats exposed to varying concentrations of this compound over a period of 60 days, significant behavioral changes were observed. Parameters such as motor coordination and response latency were measured using standardized tests. Results indicated a dose-dependent increase in neurotoxic effects, with higher concentrations leading to more severe impairments .

Table 2: Neurotoxic Effects in Rats

| Concentration (mg/kg) | Motor Coordination Score | Response Latency (s) |

|---|---|---|

| Control | 9 | 5 |

| Low | 7 | 6 |

| Medium | 5 | 8 |

| High | 3 | 12 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.